molecular formula C17H22N6O3 B2909406 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea CAS No. 1203207-29-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2909406
CAS No.: 1203207-29-7
M. Wt: 358.402
InChI Key: UDZZCFGCSNEEHN-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a urea derivative featuring a benzodioxole moiety and a substituted pyrimidine group. The benzodioxole ring (a fused bicyclic structure with two oxygen atoms) is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets such as kinases or neurotransmitter receptors . The pyrimidine moiety in this compound is substituted with an ethylamino group at position 6 and a methyl group at position 2, which may improve solubility and metabolic stability compared to unsubstituted analogs. Structural determination of such compounds often relies on X-ray crystallography using software like SHELXL, a widely validated tool for small-molecule refinement .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-3-18-15-9-16(22-11(2)21-15)19-6-7-20-17(24)23-12-4-5-13-14(8-12)26-10-25-13/h4-5,8-9H,3,6-7,10H2,1-2H3,(H2,20,23,24)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZZCFGCSNEEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzo[d][1,3]dioxole Intermediate:

    • Starting from catechol, the benzo[d][1,3]dioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
  • Synthesis of the Pyrimidine Derivative:

    • The pyrimidine ring is synthesized via a condensation reaction involving ethylamine and appropriate aldehydes or ketones, followed by cyclization.
  • Coupling Reaction:

    • The benzo[d][1,3]dioxole intermediate is coupled with the pyrimidine derivative using a urea linkage. This step often requires the use of coupling reagents such as carbodiimides (e.g., DCC) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea linkage can be reduced under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea ()

  • Structural Differences: The pyrimidine ring here has 2,4-dimethoxy substituents instead of ethylamino and methyl groups.
  • In contrast, the ethylamino group in the target compound may enhance aqueous solubility and hydrogen-bonding capacity .
  • Safety : highlights handling precautions (e.g., P101, P210), suggesting reactivity or toxicity risks associated with methoxy or nitro groups, which are absent in the target compound’s structure .

1-Benzyl-3-(4-{...}phenyl)urea ()

  • Structural Differences : The urea nitrogen is substituted with a benzyl group instead of benzodioxol-5-yl. The pyrimidine moiety is replaced by a hydroxyl-rich, stereochemically complex 1,3-dioxane system.
  • The hydroxyl groups in the dioxane ring may improve solubility but introduce metabolic liabilities (e.g., glucuronidation) compared to the target compound’s pyrimidine-ethylamino group .

Pyrimidine-Based Analogues

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

  • Structural Differences: These compounds replace the urea linker with a pyrido-pyrimidinone core but retain the benzodioxole moiety. Substitutions include piperazine and methylpiperazine groups.
  • Implications: The pyrido-pyrimidinone scaffold is rigid and planar, favoring intercalation or kinase inhibition. Piperazine substituents (e.g., in ) often enhance solubility and target engagement but may increase off-target effects compared to the ethylamino group in the target compound .

Ethyl Ester Derivatives ()

  • Structural Differences : These molecules feature nitro groups and ethyl ester linkages instead of urea.
  • Ethyl esters may act as prodrugs, but their hydrolysis could introduce variability in bioavailability .

Carboxamide Analogs ()

  • Example : D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide)
  • Structural Differences : Replaces urea with a carboxamide linker and incorporates a pyrrole ring.
  • Implications : Carboxamides exhibit strong hydrogen-bonding capacity but may have reduced metabolic stability compared to ureas. The pyrrole ring could enhance lipophilicity, affecting blood-brain barrier penetration .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on recent studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with ethylamino and pyrimidine moieties. The synthetic pathway typically involves the formation of the urea bond, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole. For example, a study on similar thiourea derivatives showed significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
1-(Benzo[d][1,3]dioxol-5-yl)thioureaHepG22.38
1-(Benzo[d][1,3]dioxol-5-yl)thioureaHCT1161.54
1-(Benzo[d][1,3]dioxol-5-yl)thioureaMCF74.52
Doxorubicin (standard)HepG27.46
Doxorubicin (standard)HCT1168.29
Doxorubicin (standard)MCF74.56

These results indicate that derivatives containing the benzo[d][1,3]dioxole structure exhibit potent antiproliferative effects against cancer cells while showing minimal toxicity towards normal cells (IC50 > 150 µM) .

The mechanisms underlying the anticancer effects of this compound have been investigated through various assays:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and survival.
  • Apoptosis Induction : Annexin V-FITC assays indicate that treatment with the compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.
  • Mitochondrial Pathway Modulation : The expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 were altered, suggesting involvement in mitochondrial pathways of apoptosis .

Case Studies

In a notable case study published in 2019, researchers synthesized similar compounds and evaluated their biological activities using various cancer cell lines. The findings demonstrated that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways through mitochondrial signaling mechanisms .

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